molecular formula C27H24N2O2 B8114004 N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide

N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide

Cat. No.: B8114004
M. Wt: 408.5 g/mol
InChI Key: VERVBAAIBQSPFF-UHFFFAOYSA-N
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Description

N-(2-(bicyclo[221]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is a complex organic compound that combines the structural features of a bicyclic norbornene derivative and a pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, which is then reacted with an appropriate amine to form the carboxamide linkage. The pyrene moiety is introduced through a coupling reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of automated synthesizers and large-scale reactors, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is largely dependent on its application. In biological systems, the pyrene moiety can intercalate with DNA, disrupting normal cellular processes. The norbornene ring can also interact with various enzymes, potentially inhibiting their activity. The compound’s effects are mediated through its interactions with molecular targets such as nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar bicyclic structure but lacks the pyrene moiety.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Pyrene-1-carboxamide: Contains the pyrene moiety but lacks the bicyclic structure.

Uniqueness

N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is unique due to the combination of the norbornene and pyrene structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c30-26(28-12-13-29-27(31)23-15-16-4-5-20(23)14-16)22-11-9-19-7-6-17-2-1-3-18-8-10-21(22)25(19)24(17)18/h1-11,16,20,23H,12-15H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVBAAIBQSPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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